molecular formula C16H12N2S B12919833 1,5-Diphenylpyrimidine-4(1H)-thione CAS No. 98381-58-9

1,5-Diphenylpyrimidine-4(1H)-thione

Cat. No.: B12919833
CAS No.: 98381-58-9
M. Wt: 264.3 g/mol
InChI Key: OKFJVTSWOGBTIM-UHFFFAOYSA-N
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Description

1,5-Diphenylpyrimidine-4(1H)-thione is a heterocyclic compound characterized by a pyrimidine ring substituted with phenyl groups at the 1 and 5 positions and a thione group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenylpyrimidine-4(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between benzylideneacetophenone and thiourea in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the pyrimidine ring with the thione group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1,5-Diphenylpyrimidine-4(1H)-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diphenylpyrimidine-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenylpyrimidine-2-thione: Similar structure but with the thione group at the 2 position.

    1,3-Diphenylpyrimidine-4(1H)-thione: Phenyl groups at the 1 and 3 positions.

    1,5-Diphenyl-2-thioxo-1,2-dihydropyrimidine: Contains a thioxo group instead of a thione.

Uniqueness

1,5-Diphenylpyrimidine-4(1H)-thione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the thione group and the phenyl substituents play a crucial role in determining its interaction with various targets and its overall stability.

Properties

CAS No.

98381-58-9

Molecular Formula

C16H12N2S

Molecular Weight

264.3 g/mol

IUPAC Name

1,5-diphenylpyrimidine-4-thione

InChI

InChI=1S/C16H12N2S/c19-16-15(13-7-3-1-4-8-13)11-18(12-17-16)14-9-5-2-6-10-14/h1-12H

InChI Key

OKFJVTSWOGBTIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=NC2=S)C3=CC=CC=C3

Origin of Product

United States

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